3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile is a chemical compound characterized by the molecular formula and a molecular weight of 201.26 g/mol. This compound features a hydroxymethyl group attached to a cyclopentane ring, which is further connected to a benzonitrile moiety. The structural uniqueness of this compound makes it a subject of interest in various scientific fields, including organic chemistry and medicinal research.
This compound belongs to the class of hydroxybenzonitriles, which are organic compounds containing both hydroxyl and nitrile functional groups. It is synthesized through various chemical reactions involving aromatic compounds. The compound can be sourced from specialized chemical suppliers and is often utilized in research laboratories for synthetic applications.
The synthesis of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile typically involves the following steps:
The reaction conditions generally require controlled temperatures and may involve catalysts to optimize yield and purity.
The molecular structure of 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile can be represented by its IUPAC name and structural formulas:
The compound exhibits a complex structure featuring a cyclopentane ring fused with an aromatic benzonitrile group, which contributes to its chemical reactivity.
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile can undergo various chemical reactions:
The mechanism of action for 3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile involves its interaction with biological targets. The hydroxyl group facilitates hydrogen bonding with biomolecules, influencing their structure and function. Additionally, the nitrile group can engage in nucleophilic addition reactions, potentially leading to new compounds with biological activity. These interactions may modulate enzyme activity or receptor engagement, contributing to its therapeutic potential.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅NO |
Molecular Weight | 201.26 g/mol |
IUPAC Name | 3-(1-hydroxy-3-methylcyclopentyl)benzonitrile |
InChI | InChI=1S/C13H15NO/c1-10-5-6-13(15,8-10)12-4-2-3-11(7-12)9-14/h2-4,7,10,15H,5-6,8H2,1H3 |
InChI Key | AALBEBAQAZROEY-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(C1)(C2=CC=CC(=C2)C#N)O |
These properties indicate that the compound is a solid at room temperature with potential solubility in organic solvents due to its functional groups.
3-(1-Hydroxy-3-methylcyclopentyl)benzonitrile has several applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial contexts.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3